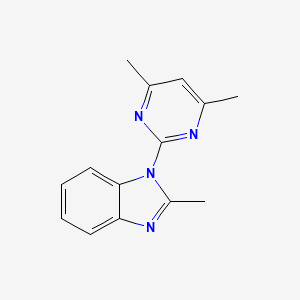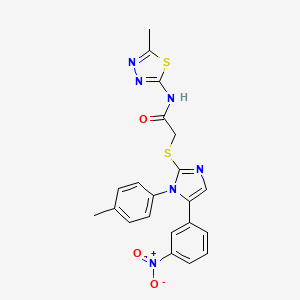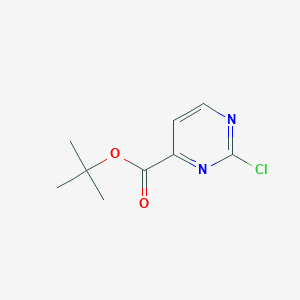
N-(2-cyanophenyl)-1-(3-methylbenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-cyanophenyl)-1-(3-methylbenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide, also known as PAK1 inhibitor, is a small molecule that has been extensively studied for its potential use in cancer treatment. PAK1 is a protein that plays a key role in cell signaling pathways, and its overexpression has been linked to the development and progression of various types of cancer. In
Scientific Research Applications
Electrochromic Materials
Drawing inspiration from viologen-based materials, F2743-0738 could be investigated for its electrochromic properties . These materials change color when an electric field is applied, which is valuable in smart windows, displays, and mirrors.
Supramolecular Chemistry
The pyridine and carboxamide groups in F2743-0738 can act as coordination sites for metal ions, making it a potential ligand in the creation of metal-organic frameworks (MOFs). MOFs have vast applications, including gas storage, separation, and catalysis.
Each of these applications leverages the unique chemical structure of F2743-0738 , demonstrating the compound’s versatility and potential for contributing to advancements in various research domains. While the current literature does not provide specific studies on F2743-0738 , the applications mentioned are extrapolated based on its structural analogies and functional groups common in related research areas .
properties
IUPAC Name |
N-(2-cyanophenyl)-1-[(3-methylphenyl)methyl]-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2/c1-15-6-4-7-16(12-15)14-24-11-5-9-18(21(24)26)20(25)23-19-10-3-2-8-17(19)13-22/h2-12H,14H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSGDKTMUINBANU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC=CC=C3C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyanophenyl)-1-(3-methylbenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Piperidin-4-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2965343.png)




![2-(4-Benzylbenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2965353.png)
![2-(2-(Diethylamino)ethyl)-1-(3-methoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2965354.png)

![6-phenyl-2-{1-[3-(1H-pyrazol-1-yl)benzoyl]azetidin-3-yl}-2,3-dihydropyridazin-3-one](/img/structure/B2965358.png)


![3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-2,3,7,8-tetrahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-5(6H)-one](/img/structure/B2965363.png)

![N-benzyl-2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B2965365.png)